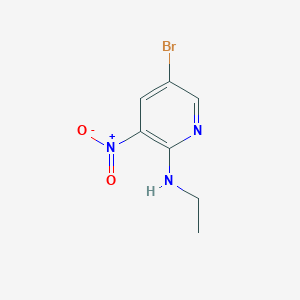

5-Bromo-N-ethyl-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-9-7-6(11(12)13)3-5(8)4-10-7/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDUACRLXPWNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647934 | |

| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-37-1 | |

| Record name | 5-Bromo-N-ethyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-N-ethyl-3-nitropyridin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-ethyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound. As a Senior Application Scientist, the following discourse is structured to not only provide a step-by-step methodology but also to imbue the reader with the causal logic behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring, further functionalized with bromo, nitro, and ethylamino groups. These functionalities offer multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.[1][2] The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic substitution.[1]

The synthesis of the target molecule is not directly reported in a single, consolidated source. Therefore, a multi-step approach is proposed, leveraging well-established and documented reactions for analogous structures. The overall strategy involves the sequential functionalization of a pyridine core. The proposed pathway begins with the synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, followed by the conversion of the 2-amino group to a more suitable leaving group (chloro), and finally, the introduction of the N-ethylamino moiety via a nucleophilic aromatic substitution.

Overall Synthesis Workflow

Caption: Proposed four-step synthesis pathway for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Objective: To introduce a bromine atom at the C5 position of the pyridine ring.

-

Reaction: Electrophilic Bromination.

-

Starting Material: 2-Aminopyridine.

Protocol: The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is a well-established procedure.[3][4] It typically involves the direct bromination of 2-aminopyridine. To control the reactivity and regioselectivity, the amino group can be acylated first to form an amide, which is less activating and directs the incoming electrophile (bromine) to the desired position. This is followed by hydrolysis of the amide to regenerate the amino group. A more direct method involves careful control of reaction conditions.[3]

Causality and Expertise: The amino group in 2-aminopyridine is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). Bromination at the C5 position is generally favored. Using a mixture of sulfuric acid and a brominating agent allows for the reaction to proceed under controlled conditions.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

-

Objective: To introduce a nitro group at the C3 position.

-

Reaction: Electrophilic Nitration.

-

Starting Material: 2-Amino-5-bromopyridine.

Protocol: The nitration of 2-amino-5-bromopyridine is a critical step to introduce the nitro functionality.[5][6] This is typically achieved using a mixture of concentrated sulfuric acid and concentrated nitric acid (a nitrating mixture).[6]

Detailed Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool 500 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.[4]

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.[4]

-

Once the addition is complete and the solid has dissolved, slowly add a mixture of 36 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid dropwise, while maintaining the temperature between 0-5 °C.[4][7]

-

After the addition is complete, allow the reaction mixture to stir at this temperature for an additional hour.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[4]

-

Neutralize the mixture with a 40% sodium hydroxide solution.[4]

-

Collect the yellow precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain 2-amino-5-bromo-3-nitropyridine.[4]

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The amino group at C2 and the bromo group at C5 direct the incoming nitronium ion to the C3 position. The strong activating effect of the amino group facilitates this substitution.

Step 3: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

-

Objective: To replace the amino group at the C2 position with a chlorine atom.

-

Reaction: Sandmeyer Reaction.

-

Starting Material: 2-Amino-5-bromo-3-nitropyridine.

Protocol: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide.[8] This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.

Detailed Experimental Protocol:

-

Suspend 21.8 g (0.1 mol) of finely ground 2-amino-5-bromo-3-nitropyridine in 250 mL of 6 M hydrochloric acid and cool the mixture to 0 °C.[8]

-

Slowly add a solution of 8.3 g (0.12 mol) of sodium nitrite in a minimal amount of water, keeping the internal temperature below 5 °C.[8]

-

Stir the resulting diazonium salt solution at 0 °C for 1 hour.[8]

-

In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 0.13 mol) in degassed 38% hydrochloric acid.[8]

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 70 °C to ensure complete decomposition of the diazonium salt.[8]

-

Cool the mixture, dilute with water, and adjust the pH to ~9 with ammonia.[8]

-

Extract the product with a suitable organic solvent (e.g., ether), dry the organic layer, and remove the solvent under reduced pressure to yield 5-bromo-2-chloro-3-nitropyridine.[8] Purification can be achieved by chromatography.[8]

Causality and Expertise: The conversion of the amino group to a chloro group is necessary because the amino group is a poor leaving group for nucleophilic aromatic substitution. The chloro group, being a good leaving group, facilitates the subsequent reaction with ethylamine. The Sandmeyer reaction is a reliable and high-yielding method for this transformation.

Step 4: Synthesis of this compound

-

Objective: To introduce the N-ethylamino group at the C2 position.

-

Reaction: Nucleophilic Aromatic Substitution (SNAr).

-

Starting Material: 5-Bromo-2-chloro-3-nitropyridine.

Protocol: The final step involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethylamine. This is a nucleophilic aromatic substitution reaction where the ethylamine acts as the nucleophile, displacing the chloride ion.

Detailed Experimental Protocol:

-

Dissolve 5-bromo-2-chloro-3-nitropyridine in a suitable polar aprotic solvent such as ethanol, acetonitrile, or THF.

-

Add an excess of ethylamine (as a solution in a suitable solvent or as a gas). The use of a base like triethylamine or potassium carbonate can be beneficial to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

Mechanistic Insight: The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the C3 position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon the attack of the nucleophile (ethylamine) at the C2 position. The departure of the chloride leaving group then yields the final product.

Caption: Generalized SNAr mechanism for the final synthesis step.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (Typical) | Reference(s) |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 137 | >98% | [3][4] |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 205-208 | >98% by HPLC | [1][5][9] |

| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 65-70 | 97% | [8] |

| This compound | C₇H₈BrN₃O₂ | 246.06 | N/A | N/A |

N/A: Data not available in the searched literature for the final product.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, four-step synthetic sequence. This pathway leverages fundamental organic reactions, including electrophilic aromatic substitution, the Sandmeyer reaction, and nucleophilic aromatic substitution. Each step is supported by established literature precedents for similar substrates, providing a high degree of confidence in its viability. The protocols outlined in this guide are designed to be self-validating, with clear mechanistic underpinnings for each transformation. This ensures that researchers and drug development professionals can approach this synthesis with a robust understanding of the underlying chemical principles.

References

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Google Cloud.

- The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Google Cloud.

- 2-Amino-5-bromo-3-nitropyridine synthesis. ChemicalBook.

- Synthesis of 2-Amino-5-bromopyridine.

- 5-Bromo-2-chloro-3-nitropyridine synthesis. ChemicalBook.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.

- 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

- The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic

- 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3. Sigma-Aldrich.

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- 2-Amino-5-bromo-3-nitropyridine. PubChem.

- 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm. BLD Pharm.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine

An In-depth Technical Guide: Synthesis and Characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine: A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the synthesis and rigorous , a substituted nitropyridine with significant potential as a building block in medicinal chemistry and materials science. Recognizing the scarcity of direct literature on this specific N-alkylated derivative, this document establishes a reliable scientific pathway, beginning with the commercially available precursor, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2). We present a detailed synthetic protocol for N-ethylation and a multi-technique analytical workflow designed to provide unambiguous structural confirmation and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and quality control for this class of compounds.

Introduction & Strategic Importance

Substituted nitropyridines are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the development of novel pharmaceuticals and functional materials.[1][2] The strategic placement of nitro, amino, and halogen functional groups on the pyridine scaffold creates a unique electronic environment, enabling a wide array of subsequent chemical transformations.[3] These compounds are precursors to molecules with demonstrated biological activities, including anticancer and antimicrobial properties.[1][4]

The parent compound, 2-Amino-5-bromo-3-nitropyridine, is a well-established starting material, valued for its role in synthesizing more complex heterocyclic systems like azaquinoxalinediones.[2][3] The targeted N-alkylation to produce this compound is a critical step towards generating libraries of novel chemical entities for high-throughput screening. The ethyl group introduces a key lipophilic element while preserving the reactive sites necessary for further diversification, such as reduction of the nitro group or palladium-catalyzed cross-coupling reactions at the bromine position.[4]

This guide provides an authoritative, end-to-end methodology, from synthesis to final validation, empowering researchers to confidently produce and characterize this valuable intermediate.

Physicochemical Properties & Hazard Management

A thorough understanding of the chemical properties and associated hazards is paramount for safe and effective experimentation. The data for the target compound is predicted based on the known properties of its precursor.

Table 1: Physicochemical Properties

| Property | 2-Amino-5-bromo-3-nitropyridine (Precursor) | This compound (Target) |

| CAS Number | 6945-68-2[3][5] | Not available |

| Molecular Formula | C₅H₄BrN₃O₂[5][6] | C₇H₈BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [5][7] | 246.06 g/mol |

| Appearance | Yellow to light-brown solid powder[2][3] | Expected to be a yellow or orange solid |

| Melting Point | 205-208 °C[2][3] | Expected to be lower than precursor due to N-alkylation |

| Purity | Typically ≥98%[2][6] | Target purity ≥98% |

Safety and Handling

Substituted nitropyridines and related halogenated compounds require careful handling. Based on safety data for structurally similar molecules, this compound should be treated as a hazardous substance.

-

Hazards: Assumed to cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Ingestion and inhalation may be harmful.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Handling: Avoid dust formation and contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

Synthesis of this compound

The proposed synthesis involves the direct N-alkylation of 2-Amino-5-bromo-3-nitropyridine using an ethylating agent. This method is chosen for its straightforward execution and high potential for yielding the desired mono-alkylated product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-5-bromo-3-nitropyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Ethyl iodide (EtI) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Amino-5-bromo-3-nitropyridine (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary amine, forming a sodium amide salt that is highly nucleophilic and ready for alkylation. DMF is an ideal polar aprotic solvent for this type of reaction.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

Comprehensive Characterization

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of the target compound.

Spectroscopic & Chromatographic Data

The following sections detail the expected outcomes from each analytical technique.

Table 2: Summary of Expected Analytical Data

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Structural Confirmation | Appearance of ethyl group signals (triplet ~1.3 ppm, quartet ~3.5 ppm); disappearance of one N-H proton; two aromatic proton signals. |

| ¹³C NMR | Carbon Skeleton Confirmation | ~7 unique carbon signals, including two new aliphatic signals for the ethyl group. |

| HRMS | Molecular Formula Confirmation | [M+H]⁺ peak matching the calculated exact mass for C₇H₉BrN₃O₂⁺, showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[11] |

| FTIR | Functional Group Analysis | Presence of N-H stretch (~3300-3400 cm⁻¹), C-H (aliphatic) stretches (~2850-2950 cm⁻¹), asymmetric/symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹).[7] |

| RP-HPLC | Purity Assessment | A single major peak with >98% area under the curve (AUC). |

| Melting Point | Purity & Identity | A sharp, defined melting range. |

Detailed Analytical Protocols

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expertise & Causality: ¹H NMR is the primary tool for confirming the successful ethylation. The appearance of a quartet and a triplet with a 2:3 integration ratio is definitive proof of the ethyl group's presence. The downfield shift of the methylene (quartet) protons relative to the methyl (triplet) protons is due to the deshielding effect of the adjacent nitrogen atom. The remaining N-H proton will likely appear as a broad singlet or triplet depending on coupling to the methylene protons.

4.3.2. High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.

-

Expertise & Causality: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The presence of bromine is easily confirmed by its characteristic isotopic signature, where the M⁺ and M+2⁺ peaks appear in an approximate 1:1 ratio.[11] This technique is crucial for validating that the correct molecular formula has been achieved.

4.3.3. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and/or 330 nm.

-

Injection Volume: 10 µL.

-

-

Trustworthiness: HPLC is the gold standard for purity assessment. A single, sharp, symmetrical peak indicates a pure compound. The retention time is a characteristic property under specific conditions, and the peak area is directly proportional to the concentration, allowing for quantitative purity determination.

Conclusion and Future Outlook

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive . By following the outlined protocols for synthesis, purification, and multi-technique analysis, researchers can produce this valuable intermediate with a high degree of confidence in its structural integrity and purity.

The validated compound serves as an excellent starting point for further synthetic diversification. Its three distinct functional handles—the secondary amine, the nitro group, and the bromine atom—can be selectively manipulated to generate a diverse library of novel molecules. Future work could focus on Suzuki or Sonogashira cross-coupling reactions at the C5-bromo position or reduction of the nitro group to an amine, opening pathways to new classes of fused heterocyclic compounds with significant potential in drug discovery and materials science.

References

- BLD Pharm. (n.d.). 6945-68-2|5-Bromo-3-nitropyridin-2-amine.

-

PubChem. (n.d.). 5-Bromo-N-neopentyl-3-nitropyridin-2-amine. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]

-

Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

Ismail, M. M. F., et al. (2005). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 10(9), 1163-1171. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(3), M1459. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethyl-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and an N-ethylamino group, imparts a distinct reactivity profile that is advantageous for the construction of more complex molecular entities. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 26820-37-1 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [2] |

| Molecular Weight | 246.06 g/mol | [2] |

| Physical State | Solid (inferred from related compounds) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-amino-5-bromopyridine. The first step involves the regioselective nitration of the pyridine ring, followed by the N-ethylation of the amino group.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

The nitration of 2-amino-5-bromopyridine is a critical step that introduces the nitro group at the 3-position of the pyridine ring. The amino group directs the electrophilic nitration to the 3- and 5-positions. However, under controlled conditions, the 3-nitro isomer is the major product.

Experimental Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

-

Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid while maintaining the temperature between 0-5°C.[3]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

-

Add the nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, ensuring the temperature does not exceed 5°C.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time to ensure the completion of the reaction.

-

Pour the reaction mixture onto crushed ice and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under a vacuum.

The purity of the resulting 2-amino-5-bromo-3-nitropyridine is crucial for the subsequent step.

Sources

An In-depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This document will delve into its synthesis, physicochemical properties, spectroscopic signature, and applications, with a focus on the scientific rationale behind its use as a chemical intermediate.

Introduction and Strategic Importance

This compound is a derivative of the well-established building block, 2-amino-5-bromo-3-nitropyridine (CAS No. 6945-68-2).[1][2][3] The introduction of an N-ethyl group offers a strategic modification for researchers, providing a handle for further synthetic transformations and influencing the steric and electronic properties of the molecule. This modification can be crucial in tuning the biological activity and pharmacokinetic profiles of derivative compounds.

The core structure, a substituted pyridine ring, is a common motif in pharmaceuticals and agrochemicals. The presence of a bromine atom, a nitro group, and a secondary amine provides multiple reactive sites for a variety of chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex molecular architectures.[1][3]

Synthesis and Mechanistic Insights

The synthesis of this compound is best approached as a two-step process, commencing with the synthesis of its parent amine, 2-amino-5-bromo-3-nitropyridine.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The precursor, 2-amino-5-bromo-3-nitropyridine, is synthesized via the electrophilic nitration of 2-amino-5-bromopyridine.[4]

Reaction: 2-amino-5-bromopyridine → 2-amino-5-bromo-3-nitropyridine

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the solution. The temperature should be carefully controlled and maintained between 0-5°C to ensure the regioselective nitration at the 3-position and to minimize the formation of unwanted side products.[4][5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured over crushed ice. This quenches the reaction and precipitates the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

-

Low Temperature: The amino group in the pyridine ring is an activating group, making the ring susceptible to oxidation by nitric acid. Performing the reaction at low temperatures minimizes these side reactions. The low temperature also favors the kinetic product, which is the desired 3-nitro isomer.[5]

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 2: N-Ethylation of 2-Amino-5-bromo-3-nitropyridine

The introduction of the ethyl group onto the amino group of 2-amino-5-bromo-3-nitropyridine can be achieved through standard N-alkylation methods.

Proposed Reaction: 2-amino-5-bromo-3-nitropyridine + Ethylating Agent → this compound

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amino group, forming a more nucleophilic amide anion.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the reaction mixture and stir at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Self-Validating System:

The success of the synthesis can be validated at each step. The formation of 2-amino-5-bromo-3-nitropyridine can be confirmed by its known melting point (205-208°C) and spectroscopic data.[3][4] The final product, this compound, can be characterized by NMR, IR, and mass spectrometry, with the appearance of signals corresponding to the ethyl group serving as a key confirmation.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are expected to be similar to its parent compound, with some predictable differences due to the addition of the ethyl group.

| Property | 2-Amino-5-bromo-3-nitropyridine | This compound (Predicted) |

| Molecular Formula | C₅H₄BrN₃O₂ | C₇H₈BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [2] | 246.06 g/mol |

| Appearance | Yellow to light-brown powder[3][4] | Yellowish solid |

| Melting Point | 205-208 °C[3][4] | Lower than the parent compound |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Increased solubility in nonpolar organic solvents |

| CAS Number | 6945-68-2[1][2][3] | Not assigned |

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show a triplet and a quartet characteristic of an ethyl group, in addition to the aromatic protons of the pyridine ring.

-

¹³C NMR: The spectrum will show two additional signals in the aliphatic region corresponding to the two carbons of the ethyl group, along with the signals for the pyridine ring carbons.

-

IR Spectroscopy: The spectrum will exhibit characteristic peaks for the N-H stretch (of the secondary amine), C-H stretches of the ethyl group, the aromatic C-H and C=C stretches, and the strong asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 246.06, with a characteristic isotopic pattern for the presence of one bromine atom.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds with potential biological activity.

-

Intermediate for Bioactive Molecules: The presence of multiple functional groups allows for diverse synthetic transformations. The nitro group can be reduced to an amino group, which can then be used to construct fused ring systems. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

-

Medicinal Chemistry: The N-ethyl group can serve as a key pharmacophoric element or as a point for further derivatization to explore the structure-activity relationship (SAR) of a series of compounds. This is a common strategy in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

-

Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals where a substituted nitropyridine core is required.[3]

Safety and Handling

GHS Hazard Statements for 2-Amino-5-bromo-3-nitropyridine: [2]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: [Link])

-

5 Bromo 3 Nitropyridin 2 Amine at ₹ 8200/kg | Powder Chemical in Hyderabad - IndiaMART. (URL: [Link])

-

2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])

-

Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: [Link])

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

Sources

An In-Depth Technical Guide to 5-Bromo-N-ethyl-3-nitropyridin-2-amine (CAS: 26820-37-1)

Section 1: Executive Summary

This technical guide provides a comprehensive overview of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. This document elucidates the compound's core molecular and physical properties, explores its structural characteristics and inherent reactivity, outlines its role as a versatile chemical intermediate, and provides detailed protocols for its safe handling. By synthesizing data from established chemical suppliers and databases, this guide serves as an essential resource for scientists and development professionals seeking to leverage this compound in their research endeavors.

Section 2: Core Chemical and Physical Properties

This compound is classified as an organic building block, belonging to the categories of bromides, nitro compounds, and amines.[1] Its physical and chemical properties are critical for its appropriate storage, handling, and application in synthetic protocols. The compound should be stored in a dry, sealed container at 2-8°C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26820-37-1 | [1] |

| Molecular Formula | C₇H₈BrN₃O₂ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| SMILES Code | O=[O-] | [1] |

| Appearance | Yellow to light-brown solid (inferred from related compounds) | [3][4] |

Section 3: Molecular Structure and Reactivity Profile

The molecular architecture of this compound is key to its utility in organic synthesis. The structure consists of a central pyridine ring substituted with three distinct functional groups:

-

A Bromine Atom (at C5): Serves as a useful leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

A Nitro Group (at C3): As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a pathway to further functionalization, such as the formation of diaminopyridine derivatives.[3][5][6]

-

An N-ethylamino Group (at C2): This electron-donating group modulates the electronic properties of the pyridine ring. The ethyl substituent, compared to a simple amino group, enhances lipophilicity, which can be a desirable trait in drug development for improving pharmacokinetic properties.

This specific arrangement of electron-donating and electron-withdrawing groups creates a "push-pull" electronic effect, making the molecule a highly reactive and versatile intermediate for constructing more complex molecular frameworks.[3]

Caption: 2D structure of this compound.

Section 4: Applications in Synthetic Chemistry

While specific applications of this compound are proprietary to the research entities using it, its primary role is that of a key intermediate. Its utility can be inferred from its structural analog, 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2), which is instrumental in the synthesis of precursors for pharmaceuticals and agrochemicals.[6]

Potential synthetic pathways involving this compound include:

-

Synthesis of Heterocyclic Cores: It can serve as a starting material for building complex fused heterocyclic systems, such as azaquinoxalinediones, which are investigated for their therapeutic potential.[3][4]

-

Precursor to Diaminopyridines: The nitro group can be readily reduced to an amine, yielding a substituted 5-bromo-N2-ethylpyridine-2,3-diamine. This resulting vicinal diamine is a classic precursor for forming new five- or six-membered heterocyclic rings.

-

Scaffold Decoration in Medicinal Chemistry: In a drug discovery program, the bromine atom can be replaced via cross-coupling reactions to introduce a variety of substituents, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

Caption: Potential synthetic utility of the title compound.

Section 5: Proposed Synthesis Workflow

Objective: To introduce a nitro group at the C3 position of N-ethyl-5-bromopyridin-2-amine regioselectively.

Methodology: Electrophilic Nitration

-

Reactor Preparation: Charge a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with concentrated sulfuric acid (H₂SO₄).

-

Causality: Sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Substrate Dissolution: Cool the sulfuric acid in an ice/salt bath to 0-5°C. Slowly add the starting material, N-ethyl-5-bromopyridin-2-amine, in portions, ensuring the temperature remains below 10°C.

-

Causality: This initial cooling prevents degradation of the substrate and controls the highly exothermic dissolution process.

-

-

Nitrating Agent Addition: In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃). Cool this mixture to 0°C. Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature strictly between 0-5°C.

-

Causality: The low temperature and slow, dropwise addition are critical for controlling the reaction's exothermicity and maximizing regioselectivity for the C3 position, minimizing the formation of unwanted isomers.

-

-

Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Trustworthiness: This in-process control is a self-validating step, ensuring the reaction has gone to completion before proceeding to the workup, preventing yield loss.

-

-

Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product. Neutralize the solution with a base (e.g., 40% NaOH solution) to pH 7, keeping the mixture cool.

-

Causality: Quenching the reaction on ice dissipates heat and dilutes the acid. Neutralization is necessary to deprotonate the product, causing it to precipitate out of the aqueous solution.

-

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under a vacuum. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Trustworthiness: Washing removes residual acid and salts. Recrystallization or chromatography ensures the final product meets the high purity standards (>98%) required for subsequent synthetic steps.

-

Sources

A Technical Guide to Determining the Solubility of 5-Bromo-N-ethyl-3-nitropyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for determining the solubility of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted nitropyridine derivative, in a range of organic solvents. In the absence of established public data for this specific compound, this document outlines the fundamental principles of solubility, presents detailed, field-proven experimental protocols, and discusses key factors that influence solubility outcomes. We will delve into both the gold-standard shake-flask method for generating definitive thermodynamic solubility data and higher-throughput kinetic assays suitable for early-stage discovery. The causality behind experimental choices, from solvent selection to analytical quantification, is explained to ensure a robust and scientifically sound approach. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles, a crucial step in the drug development pipeline.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine core substituted with several key functional groups that dictate its physicochemical behavior. A predictive analysis of its structure is the first step in designing a solubility screening strategy.

-

Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding via its nitrogen atom.

-

Amino Group (-NH-ethyl): The secondary amine is a hydrogen bond donor and can be protonated, which is particularly relevant in protic or acidic solvents.[1]

-

Nitro Group (-NO2): A strong electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.

-

Bromo Group (-Br): A halogen that increases molecular weight and contributes to van der Waals interactions.

The interplay of these groups—the polar nitro and amino functions contrasted with the less polar aromatic ring and ethyl group—suggests a nuanced solubility profile. High solubility can be anticipated in polar aprotic solvents that can accommodate the molecule's dipole moment and hydrogen bonding capabilities.

The Principle of "Like Dissolves Like": A Predictive Framework

The foundational principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2][3][4][5] This principle is a practical application of the thermodynamic favorability of interactions between solute and solvent molecules over solute-solute and solvent-solvent interactions.[2] To apply this, solvents are categorized based on their polarity.

A well-designed solubility study should include a diverse set of solvents to probe the full range of interactions possible with this compound.

Table 1: Selected Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent H-bond acceptor, dissolves a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Similar to DMSO, strong polar solvent. | |

| Acetonitrile (ACN) | 5.8 | Lower polarity than DMSO/DMF, common in chromatography. | |

| Acetone | 5.1 | Good general-purpose solvent with moderate polarity. | |

| Polar Protic | Methanol | 5.1 | Capable of H-bond donating and accepting. |

| Ethanol | 4.3 | Less polar than methanol, widely used in formulations. | |

| Isopropanol (IPA) | 3.9 | Lower polarity alcohol. | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | Can dissolve moderately polar compounds. |

| Toluene | 2.4 | Aromatic solvent, interacts well with the pyridine ring. | |

| Hexane | 0.1 | Represents a true non-polar environment. |

Experimental Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development. For definitive, high-quality data, the thermodynamic shake-flask method is the gold standard.[6][7] For earlier stages, a kinetic solubility assay can provide rapid, albeit sometimes overestimated, results.[7][8]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] The shake-flask method, recommended by the World Health Organization and ICH guidelines, is the most reliable way to measure this.[11][12]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial. "Excess" is critical to ensure a saturated solution is formed and solid remains present throughout the experiment.[6]

-

Equilibration: Seal the vials and place them on an orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25 °C).[9][12] Agitate for a sufficient period to reach equilibrium. This can vary, but 24 to 72 hours is typical.[6][10] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A calibration curve prepared from a stock solution of known concentration must be used for accurate quantification.

Sources

- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. evotec.com [evotec.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. database.ich.org [database.ich.org]

- 12. who.int [who.int]

Spectroscopic Characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-N-ethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages data from its close structural analog, 2-Amino-5-bromo-3-nitropyridine, to provide a detailed, predictive analysis. We delineate the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring a self-validating system for researchers synthesizing or working with this molecule.

Introduction: The Imperative for Spectroscopic Verification

This compound belongs to a class of highly functionalized heterocyclic compounds. The pyridine core, substituted with a bromine atom, a nitro group, and an N-ethyl-amino group, presents a unique electronic and steric environment. These features are critical for its potential applications, influencing everything from intermolecular interactions in drug-receptor binding to the electronic properties in organic materials.

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream application. Spectroscopic techniques—NMR, IR, and MS—are the cornerstones of this verification process. Each method provides a unique and complementary piece of the structural puzzle.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide is structured to serve as both a predictive reference and a practical handbook for acquiring and interpreting this vital data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below with a systematic numbering scheme for unambiguous referencing in spectral assignments.

Caption: Workflow for NMR Spectroscopic Analysis. [1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from its key functional groups. As a secondary amine, its N-H stretching characteristics will differ from its primary amine analog, 2-Amino-5-bromo-3-nitropyridine. [3] Causality Behind Predictions:

-

N-H Stretch: Secondary amines (R₂NH) exhibit a single, relatively sharp N-H stretching band, unlike primary amines (RNH₂) which show two bands (symmetric and asymmetric). [3][4]* C-H Stretches: Both aromatic (C-H on the pyridine ring) and aliphatic (C-H on the ethyl group) stretches will be visible. Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic ones (<3000 cm⁻¹).

-

NO₂ Stretches: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

C=C and C=N Stretches: These absorptions from the pyridine ring appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically a strong band. [3]

Predicted IR Data Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity N-H Stretch 3350 - 3310 Medium, Sharp Aromatic C-H Stretch 3100 - 3000 Medium to Weak Aliphatic C-H Stretch 2980 - 2850 Medium Asymmetric NO₂ Stretch 1550 - 1510 Strong C=C, C=N Ring Stretches 1610 - 1450 Medium to Strong Symmetric NO₂ Stretch 1360 - 1320 Strong | Aromatic C-N Stretch | 1335 - 1250 | Strong |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation. [5][6]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum. [7]2. Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum. [7]4. Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Predicted Mass Spectrum

For this compound, the molecular formula is C₇H₈BrN₃O₂. The nominal molecular weight is approximately 245 or 247 g/mol , depending on the bromine isotope (⁷⁹Br or ⁸¹Br).

Causality Behind Predictions:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This is a definitive signature for a monobrominated compound.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes fragmentation. For N-alkyl amines, a dominant fragmentation pathway is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). [8]The loss of a methyl radical (•CH₃) from the ethyl group is a highly probable fragmentation pathway, leading to a stable resonance-stabilized cation. Other likely fragmentations include the loss of the nitro group (NO₂) or the entire ethylamino group. [9][10]

Predicted MS Data (EI) m/z Value Identity Notes 247/245 [M]⁺ Molecular ion peak, showing Br isotope pattern. 232/230 [M - CH₃]⁺ Result of α-cleavage, a major fragment. 201/199 [M - NO₂]⁺ Loss of the nitro group. | 172/170 | [M - N-ethyl]⁺ | Loss of the ethyl group from the amine. |

Predicted Fragmentation Pathway

The following diagram illustrates the most likely primary fragmentation pathway via α-cleavage.

Caption: Predicted primary fragmentation of the molecular ion.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation. [11][12]

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL). [13] * Dissolve a small amount of the compound in a high-purity solvent like methanol or acetonitrile.

-

If necessary, add a trace amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis. [12]2. Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray (ESI+).

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The primary ion observed should correspond to [M+H]⁺, which will be at m/z 246 and 248, again showing the characteristic 1:1 bromine isotope pattern.

-

Tandem MS (MS/MS): To induce fragmentation, perform a product ion scan. Select the [M+H]⁺ ion (e.g., m/z 246) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to confirm the structure.

Conclusion

This guide provides a robust framework for the spectroscopic analysis of this compound. By combining predictive analysis based on fundamental principles and data from a close structural analog with detailed, validated experimental protocols, researchers are well-equipped to undertake the synthesis and characterization of this and related compounds. The faithful application of these spectroscopic methods is essential for ensuring the scientific integrity of any research or development endeavor involving this molecule.

References

-

Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

- Fessenden, R. J., Fessenden, J. S., & Feist, P. (1998). Organic Laboratory Techniques. Brooks/Cole Publishing.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 22, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 22, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

-

American Chemical Society Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 22, 2026, from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Ahmed, M. S. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Organic Chemistry, 4(2), 129-141.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 22, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved January 22, 2026, from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 22, 2026, from [Link]

-

Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 677. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 22, 2026, from [Link]

- Goormaghtigh, E., & Ruysschaert, J. M. (2006). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD) at interfaces. In Biophysical chemistry of membranes (pp. 161-200). Springer, Berlin, Heidelberg.

- Kéki, S., Zsuga, M., & Schlosser, G. (2019).

-

Pike Technologies. (n.d.). Principles of ATR. Retrieved January 22, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 22, 2026, from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 38-47.

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved January 22, 2026, from [Link]

- Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 126.

-

Szafrański, P. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

-

Averina, M. (2020, September 7). Why does ethylamine have two infra-red spectra? Are both correct? Chemistry Stack Exchange. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved January 22, 2026, from [Link]

- Pihlaja, K., et al. (2001).

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Ascendancy of a Heterocycle: A Technical Guide to the Discovery and Strategic Application of 5-Bromo-3-Nitropyridine Derivatives

For the Modern Researcher, Scientist, and Drug Developer: A Comprehensive Whitepaper on a Pivotal Scaffold

The pyridine ring, a cornerstone of heterocyclic chemistry, has given rise to a vast and intricate family of molecules that are indispensable in modern science. Among these, the 5-bromo-3-nitropyridine scaffold has emerged as a particularly powerful and versatile building block. Its unique electronic and steric properties, conferred by the strategic placement of a bromine atom and a nitro group, have made it a coveted intermediate in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and ever-expanding applications of 5-bromo-3-nitropyridine derivatives, offering field-proven insights for researchers at the forefront of chemical innovation.

I. Genesis of a Scaffold: The Historical Context of Nitropyridine Chemistry

The mid-20th century marked a period of burgeoning interest in the chemistry of pyridine and its derivatives. However, the inherent electron-deficient nature of the pyridine ring posed significant challenges to electrophilic substitution reactions, such as nitration and halogenation. Early researchers grappled with harsh reaction conditions, low yields, and a lack of regioselectivity.

The evolution of nitropyridine synthesis has been marked by a continuous quest for milder conditions and greater control over regioselectivity. The development of methods utilizing reagents like dinitrogen pentoxide (N₂O₅) represented a significant step forward from the often-unwieldy mixed acid (HNO₃/H₂SO₄) nitrations.[2][3] These advancements paved the way for the reliable and scalable production of a diverse range of nitropyridine isomers, which in turn fueled the exploration of their subsequent functionalization, including bromination.

II. The Synthetic Arsenal: Crafting 5-Bromo-3-Nitropyridine Derivatives

The true value of the 5-bromo-3-nitropyridine core lies in the diverse array of derivatives that can be accessed through a variety of synthetic strategies. The interplay between the electron-withdrawing nitro group and the versatile bromine handle allows for a rich and predictable reactivity profile.

A. Foundational Derivatives and Their Synthesis

Several key derivatives of 5-bromo-3-nitropyridine serve as critical starting materials for more complex molecular architectures. Their synthesis is a testament to the ingenuity of modern organic chemistry.

1. 2-Amino-5-bromo-3-nitropyridine: This derivative is a cornerstone in the synthesis of numerous bioactive molecules.[3][4][5] The most common and well-established route to this compound is the electrophilic nitration of 2-amino-5-bromopyridine.[3][6][7]

-

Causality in Experimental Choices: The use of a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures (typically 0-5°C) is crucial for several reasons. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The low temperature is essential to control the exothermic reaction and, critically, to ensure regioselectivity. The amino group at the 2-position is a powerful activating group and ortho-, para-director. By keeping the temperature low, the nitration is directed to the 3-position (ortho to the amino group), minimizing the formation of other isomers.

2. 5-Bromo-3-nitropyridine-2-carbonitrile: This derivative offers a nitrile group as a versatile functional handle for further transformations. A common synthetic approach involves the cyanation of 2,5-dibromo-3-nitropyridine.[8]

-

Self-Validating Protocol: The use of copper(I) cyanide (CuCN) in a suitable solvent like propionitrile is a robust method for nucleophilic aromatic substitution of the bromine at the 2-position. The reaction's success is often visually indicated by a color change and can be readily monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material. The purification by column chromatography provides a high-purity product, essential for subsequent reactions where impurities could interfere.

3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: The introduction of additional substituents, such as a methoxy and a methyl group, further diversifies the chemical space accessible from the 5-bromo-3-nitropyridine core.[9] One synthetic route involves the bromination of 2-methoxy-4-methyl-3-nitropyridine.[10]

-

Expertise in Action: The choice of bromine in acetic acid with sodium acetate is a well-calibrated system for the bromination of this electron-rich pyridine ring. The acetic acid serves as a polar protic solvent, while the sodium acetate acts as a base to modulate the acidity of the reaction medium. This controlled environment promotes the desired electrophilic bromination at the 5-position.

B. Synthetic Pathways Visualization

The following diagrams, rendered in DOT language, illustrate the key synthetic transformations for preparing important 5-bromo-3-nitropyridine derivatives.

Caption: Synthesis of 2-Amino-5-bromo-3-nitropyridine.

Caption: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.

III. A Scaffold for Innovation: Applications in Drug Discovery and Beyond

The strategic arrangement of functional groups in 5-bromo-3-nitropyridine derivatives makes them exceptionally valuable in the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening up a plethora of further derivatization possibilities.

A. Key Intermediates in Pharmaceutical Synthesis

The 5-bromo-3-nitropyridine scaffold is a recurring motif in the synthesis of a variety of therapeutic agents.

-

Kinase Inhibitors: 2-Amino-3-bromo-5-nitropyridine is a key intermediate in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms.[11] The synthetic route often involves a palladium-catalyzed cross-coupling reaction at the bromine position to introduce a larger aromatic fragment, followed by reduction of the nitro group and subsequent cyclization to form the final heterocyclic core.

-

Necroptosis Inhibitors: Novel imidazopyridines, which act as inhibitors of necroptosis (a form of programmed cell death), have been synthesized using 2-chloro-3,5-dinitropyridine as a starting material, highlighting the utility of nitropyridine scaffolds in this therapeutic area.[12]

-

Anticancer Agents: 5-Bromo-2-nitropyridine has been utilized in the preparation of intermediates for the anticancer drug Pazopanib.

-

Other Bioactive Molecules: Derivatives such as 2-amino-5-bromo-3-nitropyridine are crucial for the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are themselves important precursors for various biologically active compounds.[4][5]

B. Agrochemical and Materials Science Applications

The utility of 5-bromo-3-nitropyridine derivatives extends beyond the pharmaceutical industry.

-

Agrochemicals: These compounds serve as precursors for the development of novel pesticides and herbicides.[4][9] The ability to fine-tune the substitution pattern on the pyridine ring allows for the optimization of biological activity and selectivity.

-

Advanced Materials: The unique electronic properties of these molecules make them interesting candidates for the synthesis of dyes, pigments, and other functional materials.[9]

C. Reactivity and Strategic Transformations

The chemical reactivity of 5-bromo-3-nitropyridine derivatives is governed by the electronic nature of the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Caption: Reactivity and synthetic utility of 5-bromo-3-nitropyridine derivatives.

IV. Experimental Protocols: A Practical Guide

To facilitate the practical application of the chemistry described, this section provides detailed, step-by-step methodologies for the synthesis of key 5-bromo-3-nitropyridine derivatives.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine[6][7]

| Step | Procedure | Rationale |

| 1 | In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool to below 20°C in an ice bath. | Sulfuric acid serves as both the solvent and the catalyst. Cooling is essential to control the initial exotherm upon addition of the aminopyridine. |

| 2 | Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C. | Slow addition prevents a dangerous temperature spike and ensures proper dissolution. |

| 3 | Add 26 mL (0.57 mole) of 95% nitric acid dropwise with vigorous stirring, maintaining the temperature at 0°C. | Dropwise addition of nitric acid controls the rate of the nitration reaction. Vigorous stirring ensures homogeneity. |

| 4 | Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour. | The gradual increase in temperature ensures the reaction goes to completion. |

| 5 | Cool the reaction mixture and pour it onto 5 L of ice. | Quenching the reaction on ice dissipates the heat of neutralization and precipitates the product. |

| 6 | Neutralize the mixture with approximately 1350 mL of 40% sodium hydroxide solution. | Neutralization is necessary to precipitate the product, which is soluble in strong acid. |

| 7 | Collect the yellow precipitate by filtration and wash with water until the washings are free of sulfate. | Filtration isolates the crude product. Washing removes residual acid and inorganic salts. |

| 8 | Dry the product to a constant weight. The yield is typically high. | Drying provides the final, pure product. |

Protocol 2: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile[8]

| Step | Procedure | Rationale |

| 1 | To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in 100 mL of propionitrile, add copper(I) cyanide (8.7 g, 97.55 mmol). | Propionitrile is a suitable high-boiling solvent for this reaction. Copper(I) cyanide is the cyanating agent. |

| 2 | Heat the mixture to 90°C and maintain for 17 hours. | Heating provides the activation energy for the nucleophilic substitution reaction. The extended reaction time ensures high conversion. |